3,3-Dimethylpiperidine-1-carbonyl chloride
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Overview
Description
3,3-Dimethylpiperidine-1-carbonyl chloride: is an organic compound with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a carbonyl chloride functional group at the first position and two methyl groups at the third position of the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,3-Dimethylpiperidine-1-carbonyl chloride typically begins with 3,3-Dimethylpiperidine.
Reaction with Thionyl Chloride: The piperidine derivative is reacted with thionyl chloride (SOCl₂) under controlled conditions to introduce the carbonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Handling of Reactants: Handling larger quantities of 3,3-Dimethylpiperidine and thionyl chloride.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,3-Dimethylpiperidine-1-carbonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reaction.
Major Products:
Amides: Reaction with amines.
Esters: Reaction with alcohols.
Thioesters: Reaction with thiols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3,3-Dimethylpiperidine-1-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Industry:
Polymer Chemistry: The compound is used in the production of specialty polymers and resins.
Material Science: It is employed in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethylpiperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the piperidine moiety into target molecules .
Comparison with Similar Compounds
3,5-Dimethylpiperidine-1-carbonyl chloride: Similar structure but with methyl groups at the third and fifth positions.
Piperidine-1-carbonyl chloride: Lacks the methyl groups at the third position.
Uniqueness:
Properties
IUPAC Name |
3,3-dimethylpiperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-8(2)4-3-5-10(6-8)7(9)11/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTRWWFPNZXDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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